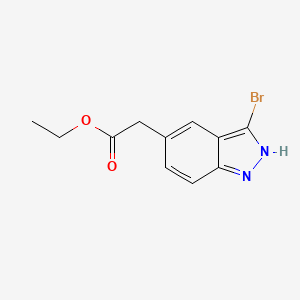
Ethyl 3-Bromoindazole-5-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Bromoindazole-5-acetate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromoindazole-5-acetate typically involves the bromination of indazole derivatives. One common method includes dissolving indole in alcoholic organic solvents, followed by the addition of an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite. The reaction mixture is then filtered, washed, and dried to obtain an intermediate product. This intermediate is further reacted with acetic anhydride and bromine under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Bromoindazole-5-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 3-Bromoindazole-5-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-Bromoindazole-5-acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to bind to various biological targets. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Bromoindazole
- 5-Bromo-1H-indazole
- 4-Bromo-1H-indazole
- 6-Bromo-1H-benzimidazole
Comparison: Ethyl 3-Bromoindazole-5-acetate is unique due to the presence of both the ethyl acetate and bromine functional groups. This combination enhances its reactivity and potential biological activities compared to other similar compounds. The ethyl acetate group provides additional sites for chemical modification, making it a versatile intermediate for further synthesis .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-2H-indazol-5-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-7-3-4-9-8(5-7)11(12)14-13-9/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
HZXDKUBZPBNAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(NN=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















